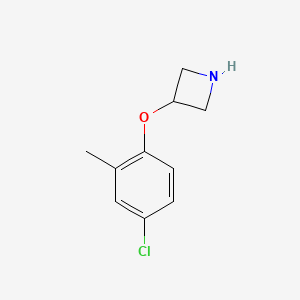

3-(4-Chloro-2-methylphenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-2-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFGZSABPZSDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647902 | |

| Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954223-36-0 | |

| Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Azetidine Ring Construction and Functionalization

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring has been a subject of extensive research, leading to the development of a diverse array of synthetic methods. rsc.org These strategies can be broadly categorized into intramolecular cyclization reactions and cycloaddition approaches. Both classical and modern methods aim to overcome the inherent challenges associated with the formation of a strained four-membered ring, such as high activation barriers and competing side reactions. nih.gov

Intramolecular cyclization is a cornerstone in the synthesis of azetidines. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon center.

One of the most common and direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. rsc.orgmagtech.com.cn This strategy involves a γ-amino halide or a related substrate where the amino group acts as a nucleophile, displacing a leaving group at the γ-position to form the cyclic structure. frontiersin.org The efficiency of these reactions is influenced by factors such as the nature of the leaving group, the substitution pattern of the carbon chain, and the reaction conditions.

While effective, this approach can be limited by competing elimination reactions and the sometimes-difficult preparation of the required precursors. To address these limitations, various modifications and improvements have been developed, including the use of highly reactive leaving groups and phase-transfer catalysis to enhance the rate of the desired cyclization.

Reductive cyclization methods provide an alternative route to azetidines, often starting from precursors that are more readily available than their γ-haloamine counterparts. For instance, the reduction of β-lactams (azetidin-2-ones) is a well-established method for accessing the azetidine core. nih.govrsc.org This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or borane (B79455) derivatives. The required β-lactams can be synthesized through various methods, including the well-known Staudinger cycloaddition.

Another reductive approach involves the cyclization of β-azido ketones or esters. In this method, the azide (B81097) group is reduced to an amine, which then undergoes intramolecular reductive amination with the carbonyl group to form the azetidine ring. This strategy allows for the introduction of substituents at various positions of the azetidine ring.

The ring-opening of epoxides by internal amine nucleophiles presents a powerful and stereospecific method for the synthesis of 3-hydroxyazetidines. rsc.org This intramolecular aminolysis of 3,4-epoxy amines can be catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack. frontiersin.orgnih.gov The regioselectivity of the ring-opening is a critical aspect of this methodology. Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), have been shown to be effective catalysts for promoting the desired C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgnih.gov This method is notable for its high yields and tolerance of various functional groups. nih.govnih.gov

| Catalyst | Substrate | Product | Yield (%) | Reference |

| La(OTf)₃ | cis-3,4-epoxy amine | 3-hydroxyazetidine | High | nih.gov |

| Eu(OTf)₃ | 3,4-epoxy alcohol | 3-hydroxyazetidine derivative | N/A | frontiersin.org |

This strategy offers a direct route to 3-functionalized azetidines, which are valuable precursors for further synthetic modifications, including the introduction of a phenoxy group at the 3-position.

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a highly convergent and efficient approach to the azetidine ring system. rsc.orgnih.govmdpi.com These reactions involve the direct combination of two unsaturated components to form the four-membered ring in a single step.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for the synthesis of azetidines. rsc.orgresearchgate.netnih.gov Traditionally, this reaction required UV light, which limited its scope due to potential side reactions and the need for specific chromophores. researchgate.net Recent advancements have led to the development of visible-light-mediated versions of this reaction, which offer milder conditions and broader applicability. researchgate.netnih.govspringernature.com

In these reactions, a photocatalyst, typically an iridium complex, absorbs visible light and transfers energy to one of the reactants, promoting it to an excited triplet state. rsc.orgresearchgate.net This excited species then undergoes a stepwise or concerted cycloaddition with the other reactant to form the azetidine ring. researchgate.netresearchgate.net The use of visible light allows for greater functional group tolerance and operational simplicity. researchgate.netnih.gov This methodology has been successfully applied to both intermolecular and intramolecular cycloadditions, providing access to a wide range of functionalized azetidines. rsc.orgresearchgate.netnih.gov

| Photocatalyst | Imine Component | Alkene Component | Product | Reference |

| Iridium complex | Oximes | Alkenes | Functionalized azetidines | researchgate.netnih.govspringernature.com |

| Chiral sensitizer | Quinoxalinones | Aryl-substituted olefins | Enantiomerically enriched azetidines | nih.gov |

This modern approach to the aza-Paternò-Büchi reaction represents a significant step forward in azetidine synthesis, enabling the construction of complex molecular architectures under mild and controlled conditions. rsc.orgresearchgate.net

Cycloaddition Reactions Leading to Azetidines

Amine-Catalyzed Cycloadditions in Azetidine Synthesis

Organocatalysis, particularly using amines, has emerged as a powerful tool for the synthesis of heterocyclic compounds. In the context of azetidine synthesis, amine-catalyzed cycloaddition reactions provide a metal-free alternative for constructing the four-membered ring. These reactions often proceed through the formation of reactive intermediates like zwitterions or enamines, which then undergo cyclization.

One notable example is the [2+2] cycloaddition between imines and alkenes. Photocatalytic dehydrogenative [2+2] cycloadditions have been developed for the stereoselective and high-yielding synthesis of functionalized azetidines. nih.gov These reactions can be induced by photoredox-catalyzed aerobic oxidation of amine precursors, such as dihydroquinoxalinones, which then react with various alkenes to form the azetidine ring. nih.gov Another approach involves the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the cycloaddition of alkynyl ketones with N-tosylimines, producing completely substituted azetidines in moderate yields. organic-chemistry.org

The general mechanism for these reactions involves the activation of one of the reactants by the amine catalyst, followed by a stepwise or concerted cycloaddition to form the azetidine ring. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the final product.

| Catalyst Type | Reactants | Reaction Type | Key Features |

| Photoredox Catalyst | Dihydroquinoxalinones + Alkenes | Dehydrogenative [2+2] Cycloaddition | Stereoselective, High Yields nih.gov |

| DMAP | Alkynyl Ketones + N-Tosylimines | [2+2] Cycloaddition | Forms fully substituted azetidines organic-chemistry.org |

For the synthesis of a 3-phenoxy-substituted azetidine, an amine-catalyzed cycloaddition could theoretically be employed using precursors bearing the desired phenoxy group.

Ring Contraction and Expansion Rearrangements for Azetidine Access

Ring rearrangement strategies, including the contraction of five-membered rings and the expansion of three-membered rings, offer powerful and often stereospecific routes to the azetidine core. magtech.com.cn

The ring contraction of five-membered heterocycles, such as pyrrolidinones, into azetidines is a synthetically valuable transformation. A notable method involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgnih.gov This reaction, typically conducted in the presence of a base like potassium carbonate, allows for the incorporation of various nucleophiles, including alcohols and phenols, to yield α-carbonylated N-sulfonylazetidines. rsc.orgnih.gov

The proposed mechanism for this transformation is a type of Favorskii rearrangement. rsc.orgwikipedia.org It begins with a nucleophilic attack on the amide carbonyl group, leading to the cleavage of the N–C(O) bond. The resulting intermediate, which contains a γ-positioned amide anion and an α-bromocarbonyl group, then undergoes intramolecular cyclization via an SN2 mechanism to afford the contracted azetidine ring. rsc.org This method is versatile, as the starting α-bromopyrrolidinones can be prepared from readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

| Starting Material | Key Reagent | Product | Reaction Type |

| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., ROH) | α-Carbonylated N-sulfonylazetidine | Nucleophilic Addition-Ring Contraction rsc.orgnih.gov |

To synthesize 3-(4-Chloro-2-methylphenoxy)azetidine via this route, one would need to start with a pyrrolidinone precursor that allows for the introduction of the 4-chloro-2-methylphenoxy group as the nucleophile during the ring contraction process.

The ring expansion of three-membered aziridines provides another effective pathway to the four-membered azetidine ring. This strategy leverages the high ring strain of aziridines to drive the rearrangement. magtech.com.cn Various methods have been developed, including those catalyzed by Lewis acids or transition metals, as well as photochemical approaches. organic-chemistry.orgresearchgate.netnih.gov

One approach involves a formal [3+1] ring expansion where rhodium-bound carbenes react with strained bicyclic methylene (B1212753) aziridines. nih.gov This reaction proceeds through an aziridinium (B1262131) ylide intermediate, followed by a ring-opening/ring-closing cascade to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Biocatalytic one-carbon ring expansions have also been reported using engineered 'carbene transferase' enzymes, which can override competing side reactions and exert high stereocontrol over a organic-chemistry.orgnih.gov-Stevens rearrangement of an aziridinium ylide. nih.govresearchgate.netacs.org

Lewis acids can also catalyze the ring expansion of aziridines. organic-chemistry.orgrsc.orgacs.org These reactions typically involve the activation of the aziridine (B145994) by the Lewis acid, followed by nucleophilic attack and rearrangement to form the azetidine. The choice of Lewis acid and nucleophile can influence the regioselectivity of the ring opening and expansion.

| Method | Reactants | Key Intermediate | Product |

| Rhodium-catalyzed | Methylene aziridine + Diazo compound | Aziridinium ylide | Methylene azetidine nih.gov |

| Biocatalytic | Aziridine + Diazo compound | Aziridinium ylide | Chiral azetidine nih.govresearchgate.netacs.org |

| Lewis acid-catalyzed | Aziridine + Nucleophile | Activated aziridine complex | Substituted azetidine organic-chemistry.orgrsc.org |

A synthetic strategy towards this compound using this approach would likely involve the expansion of a suitably substituted aziridine precursor.

Reduction of Azetidin-2-ones (β-Lactams) as an Azetidine Synthesis Route

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a direct and widely used method for the synthesis of the corresponding azetidines. magtech.com.cn The challenge in this transformation lies in achieving chemoselective reduction of the amide carbonyl without cleaving the strained four-membered ring.

Various reducing agents have been employed for this purpose. Hydroalanes, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have proven to be particularly effective, providing a straightforward route to enantiopure azetidines from their β-lactam precursors. nih.gov However, the Lewis acidic nature of these reagents can sometimes lead to ring-opening, especially with electron-rich substituents on the azetidine nucleus. rsc.org To circumvent this, milder reagents like sodium borohydride (B1222165) (NaBH₄) have been used, often in a diastereoselective manner for the synthesis of substituted azetidines. rsc.org The choice of reducing agent and reaction conditions is critical to the success of this transformation.

| Reducing Agent | Substrate | Key Advantage | Potential Limitation |

| AlH₂Cl, AlHCl₂ | Enantiopure 4-aryl-β-lactam | Efficient and straightforward nih.gov | Ring-opening with certain substrates rsc.org |

| NaBH₄ | C-3 functionalized azetidin-2-ones | Milder conditions, diastereoselective rsc.org | May require specific substrate activation |

To obtain this compound, a synthetic sequence could involve the preparation of the corresponding 3-(4-chloro-2-methylphenoxy)azetidin-2-one, followed by its selective reduction.

Specific Methodologies for Phenoxy-Substituted Azetidines: The Case of this compound

The synthesis of 3-phenoxy-substituted azetidines, such as this compound, represents a significant area of research within medicinal chemistry due to the prevalence of the azetidine motif in bioactive molecules. The construction of these compounds hinges on the formation of a robust ether linkage between the azetidine ring and a phenolic moiety. This section delves into the specific synthetic strategies for preparing this compound, with a focus on etherification reactions and the synthetic challenges posed by the substitution pattern of the phenolic component.

Etherification Reactions Utilizing Azetidin-3-ols and Phenolic Reagents

The primary route for the synthesis of 3-phenoxy-substituted azetidines involves the etherification of an azetidin-3-ol (B1332694) derivative with a suitable phenol (B47542). A common and effective method for this transformation is the Williamson ether synthesis or a related nucleophilic substitution reaction. In this approach, the hydroxyl group of azetidin-3-ol is converted into a better leaving group, or the phenol is deprotonated to form a more reactive phenoxide nucleophile.

A well-established strategy employs a protected azetidin-3-ol, such as 1-benzhydryl-azetidin-3-ol, as the starting material. The benzhydryl (diphenylmethyl) group serves as a robust protecting group for the nitrogen atom of the azetidine ring, preventing undesired side reactions during the etherification step. The synthesis can be envisioned to proceed through the following key steps:

Activation of the Azetidin-3-ol: The hydroxyl group of 1-benzhydryl-azetidin-3-ol is typically activated by converting it into a sulfonate ester, such as a mesylate or tosylate. This is achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine. The resulting sulfonate is an excellent leaving group for the subsequent nucleophilic substitution.

Formation of the Phenoxide: The phenolic reagent, in this case, 4-chloro-2-methylphenol, is treated with a strong base to generate the corresponding phenoxide. Common bases used for this purpose include sodium hydride (NaH) or sodium amide (NaNH2). google.com The deprotonation of the phenolic hydroxyl group significantly enhances its nucleophilicity.

Nucleophilic Substitution: The activated azetidine derivative (e.g., 1-benzhydryl-3-methanesulfonyloxyazetidine) is then reacted with the sodium 4-chloro-2-methylphenoxide. The phenoxide ion displaces the sulfonate leaving group via an SN2 reaction to form the desired ether linkage, yielding 1-benzhydryl-3-(4-chloro-2-methylphenoxy)azetidine.

Deprotection: The final step involves the removal of the benzhydryl protecting group to afford the target compound, this compound. This is typically accomplished through catalytic hydrogenation, where the protected compound is treated with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. google.com

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 1-Benzhydryl-azetidin-3-ol | Methanesulfonyl chloride, Triethylamine | 1-Benzhydryl-3-methanesulfonyloxyazetidine | Activation of the hydroxyl group |

| 2 | 4-Chloro-2-methylphenol | Sodium hydride (NaH) | Sodium 4-chloro-2-methylphenoxide | Generation of the nucleophile |

| 3 | 1-Benzhydryl-3-methanesulfonyloxyazetidine, Sodium 4-chloro-2-methylphenoxide | - | 1-Benzhydryl-3-(4-chloro-2-methylphenoxy)azetidine | Formation of the ether linkage |

| 4 | 1-Benzhydryl-3-(4-chloro-2-methylphenoxy)azetidine | H₂, Pd/C | This compound | Deprotection of the azetidine nitrogen |

This methodology provides a reliable and versatile approach for the synthesis of a wide range of 3-phenoxy-substituted azetidines.

Synthetic Considerations for Ortho-Chloro and Meta-Methyl Substituents on the Phenoxy Moiety

The presence of substituents on the phenolic ring can significantly influence the course of the etherification reaction. In the case of 4-chloro-2-methylphenol, the chloro and methyl groups at the ortho and meta positions (relative to the hydroxyl group) introduce specific electronic and steric considerations that must be taken into account.

Electronic Effects:

Chloro Group: The chlorine atom at the para-position is an electron-withdrawing group due to its inductive effect, which makes the phenolic proton more acidic. This facilitates the formation of the phenoxide ion in the presence of a base.

Steric Effects:

The primary synthetic consideration arising from the substitution pattern is potential steric hindrance. The ortho-methyl group can sterically encumber the phenoxide oxygen, potentially slowing down the rate of the SN2 reaction with the activated azetidine. This steric hindrance can make the nucleophilic attack on the electrophilic carbon of the azetidine ring more challenging compared to an unsubstituted phenoxide.

To mitigate potential issues arising from steric hindrance, the reaction conditions may need to be optimized. The following table outlines some of these considerations:

| Consideration | Potential Issue | Mitigation Strategy |

| Reaction Temperature | Slow reaction rate due to steric hindrance. | Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. |

| Choice of Solvent | Poor solubility of reactants or intermediates. | A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is often employed to ensure good solubility of both the phenoxide and the azetidine electrophile, thereby facilitating the reaction. |

| Reaction Time | Incomplete reaction due to slower kinetics. | Extending the reaction time may be necessary to ensure the reaction proceeds to completion and to maximize the yield of the desired product. |

Despite these considerations, the synthesis of this compound via the Williamson ether synthesis or related methods is a feasible and widely applicable strategy. Careful control of the reaction parameters is key to achieving high yields and purity of the final product.

Reactivity and Mechanistic Investigations of Azetidine Systems

Strain-Driven Reactivity Profiles of Azetidines

The azetidine (B1206935) ring is a four-membered saturated heterocycle characterized by significant ring strain. researchgate.netresearchwithrutgers.comrsc.org This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. The estimated ring-strain energy for azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other strained four-membered rings like cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than less-strained five- and six-membered nitrogen heterocycles such as pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). researchgate.net However, it is slightly less than the highly reactive three-membered aziridine (B145994) ring (26.7 kcal/mol). researchgate.net

This substantial ring strain endows azetidines with a unique combination of molecular rigidity and latent reactivity. researchgate.net While more stable and easier to handle than the corresponding aziridines, the azetidine ring is susceptible to reactions that relieve this strain. researchwithrutgers.comrsc.org This inherent strain is a primary driving force for many of the characteristic reactions of azetidines, particularly ring-opening processes. nih.govrsc.org The presence of substituents, such as the 4-chloro-2-methylphenoxy group at the 3-position, can further influence the electronic properties and steric environment of the ring, but the fundamental strain-driven reactivity remains a core characteristic.

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 researchgate.net |

| Azetidine | 4 | 25.2 researchgate.net |

| Pyrrolidine | 5 | 5.8 researchgate.net |

| Piperidine | 6 | 0 researchgate.net |

Nucleophilic Reactivity of the Azetidine Nitrogen Atom

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. The basicity of the parent azetidine is reflected in the pKa of its conjugate acid, which is approximately 11.29. wikipedia.orgchemicalbook.com This makes it a stronger base than many other secondary amines. The nucleophilicity of this nitrogen allows it to participate in a wide range of synthetic transformations, including alkylation, acylation, and arylation reactions, enabling the synthesis of N-substituted azetidine derivatives. nih.gov

However, the reactivity of the nitrogen atom is highly sensitive to its chemical environment. Protonation of the nitrogen under acidic conditions is a key step that often precedes ring-opening reactions, as it enhances the electrophilicity of the ring carbons. nih.govacs.org The pKa of the azetidine nitrogen is a critical determinant of its stability and reactivity profile. nih.gov For instance, in N-aryl substituted azetidines, delocalization of the nitrogen's lone pair into the aromatic system can decrease its basicity and nucleophilicity. acs.org The specific substitution pattern on an N-aryl ring can further modulate the pKa of the azetidine nitrogen, thereby influencing its susceptibility to acid-mediated decomposition pathways. nih.gov

| Compound | pKa (Conjugate Acid) |

|---|---|

| Azetidine | 11.29 wikipedia.orgchemicalbook.com |

| N-Phenylazetidine (Calculated) | 2.9 - 4.3 nih.gov |

| Pyrrolidine | 11.27 researchgate.net |

| Piperidine | 11.12 researchgate.net |

Ring-Opening Reactions and Subsequent Derivatization of Azetidines

A hallmark of azetidine chemistry is its propensity to undergo ring-opening reactions, driven by the release of inherent ring strain. nih.govrsc.org These reactions typically involve the nucleophilic attack on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. The electrophilicity of the azetidine ring can be significantly enhanced by converting the nitrogen atom into a better leaving group. This is commonly achieved by N-acylation, N-sulfonylation, or, most frequently, by converting the azetidine into an azetidinium salt through protonation or alkylation. researchgate.netnih.govbohrium.com

Once activated, the azetidinium ion becomes highly susceptible to attack by a wide variety of nucleophiles. nih.govbohrium.com These nucleophilic ring-opening reactions often proceed in a stereoselective and regioselective manner, yielding highly functionalized linear amines. researchgate.netnih.gov The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors, depending on the substitution pattern on the azetidine ring and the nature of the incoming nucleophile. bohrium.com For example, in N-alkoxycarbonyl azetidiniums, nucleophilic attack often occurs at the C4 position if there is an alkyl group at C2, but at the C2 position if an electron-withdrawing group is present there. bohrium.com The resulting acyclic products can serve as versatile intermediates for further synthetic elaborations.

Functional Group Transformations on the Azetidine Ring System

Beyond reactions involving the nitrogen atom or ring-opening, significant research has been dedicated to the direct functionalization of the azetidine ring's carbon skeleton. These methods allow for the introduction of diverse substituents, providing access to a wide array of complex and medicinally relevant azetidine derivatives.

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. In recent years, methods for the direct C(sp³)–H functionalization of azetidines have emerged, offering novel pathways for their derivatization. rsc.org Photocatalysis, in particular, has been shown to be a formidable tool for the construction and functionalization of small rings. chemrxiv.org Light-driven radical methods can transform azabicyclo[1.1.0]butanes (ABBs), which are strained precursors, into densely functionalized azetidines via a radical strain-release process. chemrxiv.org These strategies can achieve chemoselective double functionalization of the azetidine scaffold under mild conditions.

The stereocontrolled introduction of substituents onto the azetidine ring is of paramount importance for the synthesis of chiral molecules, particularly for pharmaceutical applications. acs.org Diastereoselective and enantioselective methods for the alkylation and acylation of the azetidine ring have been developed. uni-muenchen.de For instance, the addition of organometallic reagents, such as organolithiums or Grignard reagents, to chiral azetidine derivatives like 2-cyanoazetidines or N-alkyl-2-oxazolinylazetidines can proceed with high stereoselectivity to yield 2-acyl or 2-alkyl azetidines. frontiersin.org Furthermore, strain-release reactions involving the addition of nucleophilic organometallic species to in-situ generated azabicyclobutanes can produce functionalized azetidines. uni-muenchen.de These methods often allow for the creation of multiple stereocenters with excellent control over the relative and absolute stereochemistry. acs.orgnih.gov

The introduction of a halogen atom onto the azetidine ring provides a versatile chemical handle for further functionalization through cross-coupling reactions. 3-Iodoazetidines are common precursors used in a variety of metal-catalyzed coupling processes. rsc.orgnih.gov These halogenated intermediates can be synthesized through methods such as the iodine-mediated cyclization of homoallyl amines, which can deliver cis-2,4-disubstituted iodo-azetidines. nih.gov

Once formed, these halogenated azetidines can participate in reactions like the Suzuki-Miyaura coupling with aryl boronic acids or iron-catalyzed couplings with Grignard reagents. rsc.orgnih.govmdpi.com These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups onto the azetidine scaffold. rsc.org Such strategies are crucial for building molecular complexity and systematically exploring the structure-activity relationships of azetidine-containing compounds.

Stereoselective and Diastereoselective Transformations in Azetidine Chemistry

The synthesis of enantiomerically pure azetidines is of significant interest due to their prevalence in medicinal chemistry and as chiral building blocks in organic synthesis. magtech.com.cn While specific stereoselective studies on 3-(4-Chloro-2-methylphenoxy)azetidine are not extensively documented in publicly available literature, a variety of established methodologies for the stereocontrolled synthesis of substituted azetidines can be applied to achieve chiral versions of this and related structures. These methods often rely on catalytic asymmetric reactions, the use of chiral auxiliaries, or substrate-controlled diastereoselective transformations.

Catalytic Asymmetric Synthesis

Catalytic enantioselective methods provide an efficient route to chiral azetidines from achiral precursors. A notable example is the copper-catalyzed asymmetric boryl allylation of azetines, which simultaneously installs boryl and allyl groups across the double bond, creating two new stereocenters with high enantioselectivity and complete diastereoselectivity. acs.org This three-component reaction provides access to cis-2,3-disubstituted azetidines, which are versatile intermediates for further functionalization. acs.org

Another powerful strategy involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov This method proceeds through an α-oxogold carbene intermediate, which undergoes intramolecular N-H insertion to form chiral azetidin-3-ones. These ketones are valuable precursors for 3-substituted azetidines. The chirality is often introduced from readily available starting materials, such as natural amino acids or through the use of chiral sulfinamide chemistry. nih.gov

Table 1: Catalytic Asymmetric Syntheses of Azetidine Derivatives

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity |

| Boryl Allylation | Cu/Bisphosphine | Azetine | cis-2-Boryl-3-allyl-azetidine | High Enantioselectivity, Complete Diastereoselectivity acs.org |

| Oxidative Cyclization | Gold(I) Complex | N-propargylsulfonamide | Chiral Azetidin-3-one (B1332698) | >98% e.e. nih.gov |

| Hydrogenation | Ruthenium/Chiral Ligand | Achiral 2-Azetine | Chiral Azetidine | Up to 95:5 e.r. nih.gov |

Use of Chiral Auxiliaries

Chiral auxiliaries are a classic and reliable method for inducing stereoselectivity. Optically active α-methylbenzylamine, for instance, can serve as a chiral auxiliary in the asymmetric preparation of azetidine-2-carboxylic acid. nih.gov Similarly, (S)-1-Phenylethylamine has been employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org The auxiliary guides the formation of a specific stereoisomer, and its subsequent removal yields the enantiomerically enriched azetidine. The camphor (B46023) sultam moiety has also been used effectively in the asymmetric synthesis of 3-substituted L-azetidine-2-carboxylic acid analogs. nih.gov

Diastereoselective Reactions

Diastereoselective transformations are crucial for controlling the relative stereochemistry of multiple chiral centers within the azetidine ring. The iodine-mediated cyclization of homoallylic amines is a notable example, yielding cis-2,4-disubstituted azetidines through a 4-exo trig cyclization process. nih.govresearchgate.net The stereochemical outcome is controlled by the geometry of the transition state during the intramolecular cyclization.

Furthermore, the stereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved through diastereoselective hydrozirconation of azetines. rsc.org This method involves the addition of a zirconium hydride reagent across the double bond, followed by intramolecular cyclization, affording the enantiopure cis-azetidine. rsc.org Lithiation of N-protected azetidin-3-ol (B1332694) derivatives followed by trapping with an electrophile can also proceed with good diastereoselectivity, providing access to a range of 2-substituted 3-hydroxyazetidines, where the cis-isomer is often the major product. uni-muenchen.de

Table 2: Diastereoselective Syntheses of Substituted Azetidines

| Reaction Type | Reagent | Substrate | Product | Stereoselectivity |

| Iodocyclization | Iodine | Homoallylic Amine | cis-2,4-Disubstituted Azetidine | Diastereoselective (cis) nih.gov |

| Hydrozirconation | Schwartz Reagent | Azetine | cis-2,3-Disubstituted Azetidine | Diastereoselective (cis) rsc.org |

| α-Lithiation/Trapping | s-BuLi / Electrophile | N-thiopivaloylazetidin-3-ol | cis-2-Substituted-3-hydroxyazetidine | Good Diastereoselectivity uni-muenchen.de |

These established methodologies underscore the diverse strategies available for the stereocontrolled synthesis of complex azetidine structures. By selecting the appropriate chiral catalyst, auxiliary, or reaction conditions, it is possible to synthesize specific stereoisomers of functionalized azetidines, including those with substitution patterns analogous to this compound.

Computational Chemistry and Theoretical Studies on Azetidine Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. ekb.egnih.gov It provides a balance between accuracy and computational cost, making it suitable for analyzing complex systems like 3-(4-Chloro-2-methylphenoxy)azetidine. DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying intermediates and transition states, and calculating activation energies.

Researchers utilize DFT to investigate the electronic structure of azetidine (B1206935) derivatives, which is crucial for understanding their reactivity. nih.gov The theory helps in analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, a small HOMO-LUMO gap generally signifies high chemical reactivity. nih.gov In the synthesis of azetidines, DFT calculations can guide the selection of precursors and catalysts by predicting which combinations will lead to the desired product. mit.eduresearchgate.net

DFT methods are also applied to predict various quantum chemical parameters that describe the reactivity of a molecule. These parameters, derived from the electronic structure, offer a quantitative basis for predicting how a molecule like this compound might behave in a chemical reaction.

| Reactivity Descriptor | Significance in Predicting Chemical Behavior |

| HOMO Energy | Indicates the ability of a molecule to donate electrons (nucleophilicity). Higher energy corresponds to greater reactivity as a nucleophile. |

| LUMO Energy | Indicates the ability of a molecule to accept electrons (electrophilicity). Lower energy corresponds to greater reactivity as an electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov |

| Global Hardness (η) | Measures the resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from an equilibrium system. Calculated as (EHOMO + ELUMO)/2. |

| Electrophilicity Index (ω) | A global reactivity index that quantifies the energy lowering of a system when it accepts electrons. Calculated as μ2/2η. |

This table provides an overview of key reactivity descriptors calculated using DFT to predict the chemical behavior of molecules.

Modeling of Azetidine Reaction Pathways and Transition States

Computational modeling is essential for visualizing the intricate pathways of chemical reactions involving azetidines. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This is particularly valuable for understanding reactions where the azetidine ring is formed or undergoes functionalization.

For example, in cycloaddition reactions used to synthesize the azetidine core, computational models can predict whether the reaction will proceed and what the stereochemical outcome will be. mit.edu These models can identify the transition state structures, which are the highest energy points along the reaction coordinate. The geometry and energy of the transition state determine the rate and feasibility of a reaction.

Recent studies on the synthesis of functionalized azetidines have employed DFT calculations to investigate the mechanism of photocatalytic processes. researchgate.netchemrxiv.org These computational investigations reveal the role of the photosensitizer and the nature of the radical intermediates involved, providing a step-by-step map of the reaction pathway. researchgate.net Such models are crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes.

Prediction of Chemical Reactivity and Selectivity in Azetidine Systems

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions with high accuracy. nih.gov For azetidine systems, this includes predicting where a reaction will occur on the molecule (regioselectivity) and which stereoisomer will be preferentially formed (stereoselectivity).

By comparing the activation energies for different possible reaction pathways, chemists can predict the major product of a reaction without performing the experiment. For instance, in the functionalization of the azetidine ring, calculations can determine whether a substituent will add to the nitrogen atom or one of the carbon atoms. This predictive power accelerates the discovery of new synthetic methodologies and the design of molecules with specific properties. mit.edu

Computational screening allows researchers to evaluate a large number of potential reactants and catalysts to identify the most promising candidates for a desired transformation. mit.edu This approach saves significant time and resources compared to traditional trial-and-error experimentation.

Strain Energy Calculations and Conformational Analysis of Azetidines

The four-membered azetidine ring possesses significant ring strain, which is a major determinant of its chemical reactivity. rsc.org The ring strain energy of azetidine is approximately 25.4-27 kcal/mol, which is higher than that of its carbocyclic analog, cyclobutane (B1203170) (26.5 kcal/mol). rsc.orgresearchgate.net This inherent strain facilitates ring-opening reactions, a key feature in the synthetic utility of azetidines. Computational methods, including DFT and ab initio calculations, are used to quantify this strain energy. researchgate.netacs.org

Conformational analysis is another critical area where computational chemistry provides indispensable insights. The azetidine ring is not planar; it adopts a puckered conformation to relieve some of its torsional strain. nih.gov The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the ring. nih.govresearchgate.net For this compound, the bulky substituent at the C3 position will significantly influence the ring's conformational preference. Theoretical calculations can predict the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's three-dimensional structure and how it interacts with biological targets.

| Parameter | Description | Typical Calculated Values for Azetidine |

| Ring Strain Energy | The excess energy of the cyclic molecule compared to a strain-free acyclic analogue. | ~25.4 - 27 kcal/mol rsc.orgresearchgate.net |

| Ring Puckering Angle | The dihedral angle that describes the deviation of the ring from planarity. | Varies depending on substituents and computational method. |

| Inversion Barrier | The energy required for the nitrogen atom to invert its configuration, which also inverts the ring pucker. | Dependent on N-substituents. |

This table summarizes key structural parameters of the azetidine ring that are commonly investigated using computational methods.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for structure elucidation and verification. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with increasing accuracy. nih.govmdpi.comnih.gov

DFT-based methods are commonly used to calculate NMR chemical shifts. nih.gov The process typically involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, predicting the NMR spectrum can help in assigning the observed peaks in an experimental spectrum to specific atoms in the molecule. This is particularly useful for complex structures or when experimental data is ambiguous. The accuracy of these predictions has improved significantly, with modern machine learning algorithms trained on large datasets of experimental and calculated shifts achieving mean absolute errors of less than 0.10 ppm for ¹H chemical shifts. mdpi.comnih.gov

| Computational Method | Application in Spectroscopy | Expected Accuracy |

| DFT (e.g., GIAO method) | Prediction of ¹H and ¹³C NMR chemical shifts. | RMSE of 0.2–0.4 ppm for ¹H shifts. mdpi.com |

| Machine Learning (ML) | High-throughput prediction of NMR chemical shifts from chemical structure. | MAE of <0.10 ppm for ¹H shifts. mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible absorption spectra. | Qualitative to semi-quantitative agreement with experimental spectra. |

This table highlights computational methods used for predicting spectroscopic properties and their typical accuracy.

Design and Synthesis of Complex Azetidine Scaffolds and Derivatives

Azetidine (B1206935) as a Privileged Motif in Advanced Chemical Applications

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. researchgate.net Its value stems from a unique combination of chemical and physical properties. Unlike more flexible, larger ring systems, the inherent strain of the azetidine ring imparts significant molecular rigidity, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity. researchgate.netenamine.net

Furthermore, azetidines are three-dimensional, sp³-rich scaffolds that allow chemists to escape the "flatland" of traditional aromatic, sp²-heavy drug molecules. digitellinc.com This three-dimensionality can improve target selectivity and introduce favorable physicochemical properties, such as increased aqueous solubility and improved metabolic stability, which are critical for developing successful drug candidates. digitellinc.comresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor or be functionalized to modulate basicity and molecular interactions.

Compounds like 3-(4-chloro-2-methylphenoxy)azetidine, which feature substitution at the 3-position, are particularly valuable. This substitution pattern allows for the precise positioning of functional groups in three-dimensional space, making such molecules useful building blocks for constructing more complex and biologically active compounds. nih.gov

Strategies for Structural Diversification and Chemical Library Generation based on Azetidine Scaffolds

The development of diverse chemical libraries is fundamental to modern drug discovery. Azetidine scaffolds, including 3-substituted variants like this compound, serve as excellent starting points for diversity-oriented synthesis (DOS). nih.gov The goal of DOS is to populate chemical space with structurally diverse molecules to maximize the chances of identifying novel biological probes and drug leads. nih.gov

Several strategies are employed to diversify the azetidine core:

N-Functionalization: The secondary amine of the azetidine ring (as in the parent form of this compound) is a key handle for diversification. It can be readily alkylated, acylated, or arylated to introduce a wide range of substituents.

C3-Position Modification: For scaffolds like azetidin-3-one (B1332698) or azetidine-3-carbonitrile, the 3-position can be elaborated through various carbon-carbon and carbon-heteroatom bond-forming reactions. arkat-usa.org

Strain-Release Reactions: Highly strained precursors, such as 1-azabicyclo[1.1.0]butane (ABB), can undergo strain-release-driven reactions with a variety of nucleophiles and electrophiles to rapidly generate diverse, functionalized azetidines. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds on a pre-formed azetidine ring is an increasingly powerful method for generating novel analogs without lengthy de novo synthesis.

These approaches enable the systematic generation of libraries of related compounds where each molecule possesses a unique substitution pattern, allowing for a thorough exploration of structure-activity relationships (SAR). nih.gov

Synthesis of Spirocyclic, Fused, and Bridged Azetidine Systems

Beyond simple monocyclic structures, significant research has focused on the synthesis of more complex, conformationally constrained azetidine systems, including spirocyclic, fused, and bridged scaffolds. nih.gov These advanced architectures further enhance the three-dimensional character of the azetidine motif and are of great interest in drug discovery.

Key Synthetic Approaches:

| System Type | Synthetic Method | Description |

| Spirocyclic | Kulinkovich-type reaction | A titanium(IV)-mediated coupling of oxime ethers with Grignard reagents can produce spirocyclic NH-azetidines. researchgate.net |

| Spirocyclic | Reduction of Azetidinones | A two-step sequence involving the synthesis of spirocyclic azetidinones from cyclic carboxylic acids, followed by reduction, yields multifunctional spirocyclic azetidines. enamine.netresearchgate.net |

| Fused/Bridged | Aza Paternò–Büchi Reaction | This [2+2] photocycloaddition between an imine and an alkene is a direct method for creating functionalized azetidines, including bicyclic systems through intramolecular variants. researchgate.net |

| Fused/Bridged | Ring-Closing Metathesis (RCM) | Starting from a suitably functionalized azetidine, RCM can be used to form larger rings fused to the azetidine core. nih.gov |

Starting materials for these syntheses are often simpler, functionalized azetidines. For example, azetidin-3-one is a common precursor for generating 3-substituted spirocyclic azetidines. arkat-usa.org A molecule like this compound could, in principle, be derived from such a precursor or serve as a scaffold for further elaboration into these more complex systems.

Bioisosteric Replacements Incorporating Azetidine Moieties in Chemical Design

Bioisosterism, the strategy of replacing one functional group with another while retaining the desired biological activity, is a cornerstone of medicinal chemistry. rsc.org The azetidine ring has proven to be a highly effective bioisostere for a variety of common chemical motifs. Its unique steric and electronic properties can lead to significant improvements in a compound's pharmacokinetic profile. researchgate.net

Common Bioisosteric Replacements Involving Azetidine:

Replacement for Gem-Dimethyl and Carbonyl Groups: The 3,3-disubstituted azetidine motif can serve as a polar replacement for a gem-dimethyl group or as an isostere for a ketone, often improving solubility and metabolic stability. rsc.org

Replacement for Saturated Heterocycles: Azetidines have been successfully used as bioisosteres for larger rings like piperazines and morpholines. This substitution typically reduces molecular weight and lipophilicity while maintaining or improving biological activity. researchgate.net

Replacement for Aromatic Rings: In some contexts, the rigid, three-dimensional azetidine scaffold can replace a planar phenyl ring, providing a better spatial arrangement of substituents for target binding.

The incorporation of azetidine amides in STAT3 inhibitors, for example, led to analogues with sub-micromolar potencies and improved properties over previous proline-based compounds. acs.orgnih.gov The structure of this compound contains both an azetidine ring and a substituted phenyl ether, making it a candidate for bioisosteric studies where either part of the molecule could be modified or replaced to optimize activity.

Development of Azetidine-Based Reagents and Linkers (e.g., Sulfonyl Fluorides) for Chemical Synthesis

The utility of the azetidine scaffold has been expanded through its incorporation into reactive chemical reagents designed for the facile synthesis of novel derivatives. researchgate.net A prominent recent example is the development of azetidine sulfonyl fluorides (ASFs). These reagents are stable precursors that can be activated under mild conditions to generate reactive intermediates, enabling the coupling of the azetidine motif to a wide range of nucleophiles. nih.govacs.org

ASFs can participate in two key types of reactions:

Defluorosulfonylative (deFS) Coupling: Under mild heating, ASFs can eliminate sulfur dioxide and fluoride (B91410) to generate a strained azetidine carbocation intermediate. This intermediate is readily trapped by various nucleophiles (amines, azoles, alcohols) to form 3,3-disubstituted azetidines. digitellinc.comnih.gov

Sulfur-Fluoride Exchange (SuFEx) Chemistry: Under anionic conditions, the sulfonyl fluoride group can react directly with nucleophiles like alkoxides, creating azetidine-sulfur(VI) derivatives such as sulfonate esters. acs.org

These reagents provide a powerful platform for late-stage functionalization and for creating linkers used in more complex molecules like PROTACs (PROteolysis TArgeting Chimeras). researchgate.netnih.gov While a sulfonyl fluoride version of this compound has not been specifically described, the established synthetic routes to ASFs suggest that related precursors could be readily converted into such valuable chemical tools. nih.gov

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies for Azetidines

The synthesis of azetidines, including 3-(4-Chloro-2-methylphenoxy)azetidine, has traditionally been challenging due to the inherent ring strain of the four-membered ring. However, recent years have witnessed the development of novel and highly efficient synthetic methodologies that overcome these challenges. These methods often leverage modern synthetic techniques to construct the azetidine (B1206935) core with high levels of control over substitution patterns and stereochemistry.

One promising approach is the use of cycloaddition reactions . The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. researchgate.netnih.govresearchgate.net For the synthesis of this compound, this could involve the reaction of an appropriate imine with an enol ether derived from 4-chloro-2-methylphenol. Additionally, transition metal-catalyzed [3+1] cycloadditions have emerged as a powerful tool for constructing the azetidine ring. nih.gov

Ring-expansion and ring-contraction strategies also offer viable pathways to azetidines. For instance, the expansion of aziridines or the contraction of pyrrolidines can provide access to the azetidine core. magtech.com.cn The choice of starting materials and reaction conditions can be tailored to introduce the desired 3-(4-chloro-2-methylphenoxy) substituent.

Furthermore, intramolecular cyclization reactions of appropriately functionalized acyclic precursors remain a cornerstone of azetidine synthesis. organic-chemistry.org This typically involves the formation of a carbon-nitrogen bond through nucleophilic substitution or other cyclization strategies. For this compound, a plausible precursor would be a 1,3-amino alcohol or a related derivative where the phenoxy group is already installed.

Recent advancements also include the use of C-H activation and functionalization techniques, which allow for the direct introduction of substituents onto a pre-formed azetidine ring. rsc.org This approach offers a more convergent and atom-economical route to highly substituted azetidines.

The development of these novel synthetic methods is crucial for accessing a wider range of structurally diverse azetidine derivatives, including those with specific substitution patterns like this compound, which are essential for exploring their potential applications.

Exploration of New Reactivity Modes and Chemical Transformations of Azetidines

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a defining feature that governs their reactivity. rsc.org This strain can be harnessed to drive a variety of chemical transformations, making azetidines valuable synthetic intermediates. The exploration of new reactivity modes for azetidines, such as this compound, is a key area of ongoing research.

Ring-opening reactions are a prominent feature of azetidine chemistry. nih.gov The strained four-membered ring can be selectively opened by a range of nucleophiles, leading to the formation of functionalized acyclic amines. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile. For this compound, nucleophilic attack could potentially occur at either the C2 or C4 position, leading to different linear amine products. The electron-withdrawing nature of the phenoxy group might influence the regioselectivity of this process.

Beyond simple ring-opening, azetidines can participate in more complex rearrangement and ring-expansion reactions . rsc.org Treatment with various reagents can induce skeletal rearrangements to form larger heterocyclic systems, such as pyrrolidines or piperidines. These transformations significantly expand the synthetic utility of the azetidine core.

The nitrogen atom of the azetidine ring also plays a crucial role in its reactivity. It can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents. These modifications can modulate the electronic properties and steric environment of the azetidine, thereby influencing its reactivity and biological activity.

Future research in this area will likely focus on the discovery of novel catalysts and reagents that can control the regioselectivity and stereoselectivity of azetidine transformations. Understanding the subtle electronic and steric effects of substituents, such as the 4-chloro-2-methylphenoxy group, will be critical for predicting and controlling the outcome of these reactions.

Advancements in Asymmetric Synthesis of Enantiopure Azetidines

The synthesis of enantiopure azetidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. For this compound, the C3 position is a stereocenter, meaning it can exist as a pair of enantiomers. Significant progress has been made in the development of asymmetric methods to access enantiomerically enriched azetidines.

One of the most powerful strategies is the use of chiral catalysts in cycloaddition and cyclization reactions. acs.orgpageplace.de Chiral Lewis acids, Brønsted acids, and organocatalysts have been successfully employed to induce high levels of enantioselectivity in the formation of the azetidine ring. For instance, a chiral catalyst could be used to control the facial selectivity of the addition of a nucleophile to an imine in an intramolecular cyclization leading to a specific enantiomer of this compound.

Another important approach involves the use of chiral auxiliaries . nih.gov A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical outcome of a reaction, and then subsequently removed. This method has been widely used in the synthesis of a variety of chiral compounds, including azetidines.

Kinetic resolution of a racemic mixture of azetidines is another viable method for obtaining enantiopure compounds. This involves the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Furthermore, enantioselective ring-opening of meso-azetidines or desymmetrization of prochiral azetidines provides another avenue to chiral, non-racemic products. acs.org

The development of more efficient and practical methods for the asymmetric synthesis of azetidines will continue to be a major focus of research. The ability to produce single enantiomers of compounds like this compound is crucial for investigating their interactions with biological systems and for the development of new therapeutic agents.

Integration of Advanced Computational and Experimental Approaches in Azetidine Research

The synergy between computational and experimental chemistry has become increasingly powerful in modern chemical research. In the context of azetidine chemistry, this integrated approach is providing unprecedented insights into their structure, reactivity, and properties.

Quantum mechanical calculations , such as Density Functional Theory (DFT), are being used to model the electronic structure and geometries of azetidines. researchgate.netresearchgate.netcnr.itresearchgate.net These calculations can provide valuable information about bond lengths, bond angles, and charge distributions, which helps in understanding the inherent strain and reactivity of the azetidine ring. For this compound, DFT calculations could be used to predict its preferred conformation and to understand how the substituent influences the properties of the azetidine core.

Computational methods are also being employed to elucidate reaction mechanisms . sciencedaily.com By modeling the transition states and intermediates of reactions involved in the synthesis and transformation of azetidines, researchers can gain a deeper understanding of the factors that control selectivity and reactivity. This knowledge can then be used to design more efficient and selective synthetic routes.

Furthermore, molecular modeling and docking studies can be used to predict the biological activity of azetidine derivatives. nih.gov By simulating the interaction of compounds like this compound with biological targets, such as enzymes or receptors, it is possible to identify potential therapeutic applications and to guide the design of more potent and selective drug candidates.

The integration of these advanced computational tools with experimental validation is accelerating the pace of discovery in azetidine chemistry. This combined approach allows for a more rational and efficient exploration of the chemical space of azetidines and their potential applications.

Expanded Applications of Azetidines in Catalysis and Materials Science

While azetidines are well-known for their applications in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for use in catalysis and materials science.

In the field of asymmetric catalysis , chiral azetidine derivatives have been shown to be effective ligands for a variety of metal-catalyzed reactions. birmingham.ac.ukresearchgate.net The rigid four-membered ring can create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. The nitrogen atom of the azetidine can coordinate to the metal, and substituents at other positions can be varied to fine-tune the steric and electronic properties of the ligand. This compound, if resolved into its enantiomers, could potentially serve as a chiral ligand in various catalytic transformations.

Azetidines are also being explored as organocatalysts . birmingham.ac.uk The basic nitrogen atom can act as a Lewis base or a Brønsted base to activate substrates and facilitate chemical reactions. The constrained geometry of the azetidine ring can impart unique selectivity to these transformations.

In materials science , the incorporation of azetidine units into polymers and other materials can impart interesting properties. The rigidity of the azetidine ring can influence the thermal and mechanical properties of polymers. Furthermore, the nitrogen atom can serve as a site for further functionalization or as a point of interaction with other molecules. The development of azetidine-containing materials is still in its early stages, but it represents a promising area for future research.

The expanded applications of azetidines beyond their traditional role in medicinal chemistry highlight the versatility of this small but powerful heterocyclic scaffold. As our understanding of their synthesis and reactivity continues to grow, so too will the range of their potential applications in diverse scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chloro-2-methylphenoxy)azetidine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of azetidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-methylphenol with an activated azetidine precursor (e.g., azetidine-3-carboxylic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) improves yield and purity. Reaction efficiency is enhanced by optimizing stoichiometry (1:1.2 molar ratio of phenol to azetidine precursor) and temperature (60–80°C for 12–24 hours) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., using Gaussian or ACD/Labs) to confirm substituent positions.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>95%).

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Solubility can be assessed via shake-flask method in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10). For hydrophobic azetidines, DMSO (≥50 mg/mL) is ideal for stock solutions, while aqueous solubility is improved using cyclodextrin-based solubilizers or co-solvents (e.g., 10% ethanol/PBS) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA guidelines for organochlorides:

- Use PPE (nitrile gloves, safety goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in amber glass vials under inert gas (argon) at 4°C to prevent degradation.

- Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXS-90 or ORTEP-III can determine bond angles and torsion angles. For example, the azetidine ring typically adopts a puckered conformation (endocyclic torsion angles: ±10–20°). Phase annealing in SHELX-90 improves structure refinement for low-symmetry crystals .

Q. What computational strategies predict the compound’s bioactivity and binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., TLR4 or NLRP3) identifies potential binding pockets. Combine with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. DFT calculations (B3LYP/6-31G**) optimize geometry and electronic properties (HOMO-LUMO gaps) .

Q. How do conflicting NMR and crystallography data on substituent orientation get resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to detect conformational flexibility. Cross-validate with NOESY/ROESY spectra to identify spatial proximities. SC-XRD provides definitive solid-state conformation .

Q. What mechanistic insights explain the compound’s anti-inflammatory effects in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.